5'-DMTr-dG(iBu)-Methyl phosphonamidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H53N6O7P |

|---|---|

Molecular Weight |

784.9 g/mol |

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C42H53N6O7P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(55-56(9)48(27(3)4)28(5)6)35(54-36)24-53-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50)/t34-,35+,36+,56?/m0/s1 |

InChI Key |

VJGRTTBMQFZSFY-MICLYWDSSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(C)N(C(C)C)C(C)C |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(C)N(C(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a critical building block in the chemical synthesis of modified oligonucleotides. This document details its chemical structure, outlines a comprehensive synthesis protocol, presents key quantitative data, and illustrates its role in the production of nuclease-resistant therapeutic and diagnostic oligonucleotides.

Core Structure and Properties

This compound is a chemically modified derivative of the nucleoside deoxyguanosine. It is designed for use in automated solid-phase oligonucleotide synthesis. The key modifications serve to protect reactive functional groups and enable the formation of specific internucleotide linkages.

The structure consists of four key components:

-

Deoxyguanosine: The core nucleoside, comprised of a guanine base and a deoxyribose sugar.

-

5'-Dimethoxytrityl (DMTr) group: A bulky acid-labile protecting group attached to the 5'-hydroxyl of the deoxyribose. This group is crucial for purification and for controlling the step-wise addition of nucleotides during synthesis.

-

N2-isobutyryl (iBu) group: An acyl protecting group on the exocyclic amine of the guanine base. This prevents unwanted side reactions at this position during oligonucleotide synthesis.

-

3'-Methyl phosphonamidite group: The reactive moiety at the 3'-position of the deoxyribose. This group allows for the formation of a methyl phosphonate linkage to the 5'-hydroxyl of the subsequent nucleotide in the growing oligonucleotide chain.

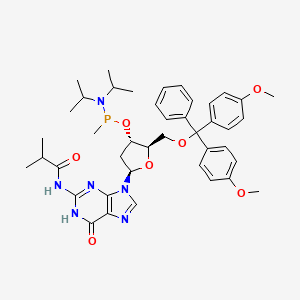

The chemical structure of this compound is illustrated in the diagram below.

Caption: Functional components of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C42H53N6O7P |

| Molecular Weight | 784.88 g/mol |

| CAS Number | 115131-08-3 |

| Appearance | White to off-white powder |

| Solubility | Soluble in anhydrous acetonitrile and THF |

| Storage Conditions | -20°C under an inert atmosphere |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available nucleoside, 2'-deoxyguanosine. The synthesis involves the sequential protection of the N2 amino group and the 5'-hydroxyl group, followed by the phosphitylation of the 3'-hydroxyl group.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for each stage of the synthesis.

Step 1: Synthesis of N2-isobutyryl-2'-deoxyguanosine

-

Procedure:

-

Suspend 2'-deoxyguanosine in anhydrous pyridine.

-

Add trimethylsilyl chloride (TMSCl) and stir at room temperature until a clear solution is obtained.

-

Cool the solution to 0°C and add isobutyryl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of water, followed by the addition of ammonium hydroxide.

-

Stir the mixture for 30 minutes.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a dichloromethane/methanol gradient to yield N2-isobutyryl-2'-deoxyguanosine as a white solid.

-

Step 2: Synthesis of 5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine (5'-DMTr-dG(iBu))

-

Procedure:

-

Co-evaporate N2-isobutyryl-2'-deoxyguanosine with anhydrous pyridine to remove residual water.

-

Dissolve the dried product in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMTr-Cl) in portions at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Quench the reaction with methanol.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel chromatography using a dichloromethane/methanol gradient containing a small amount of triethylamine to afford 5'-DMTr-dG(iBu) as a foam.

-

Step 3: Synthesis of this compound

-

Procedure:

-

Dry 5'-DMTr-dG(iBu) by co-evaporation with anhydrous acetonitrile.

-

Dissolve the dried compound in anhydrous dichloromethane under an argon atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA).

-

Cool the solution to 0°C and add methylphosphonic bis(diisopropylamide) dropwise.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by flash chromatography on silica gel using a hexane/ethyl acetate/triethylamine mobile phase to yield this compound as a white powder.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and characterization of this compound.

| Parameter | Typical Value/Range |

| Yield of N2-isobutyrylation | 80-90% |

| Yield of 5'-DMTr protection | 85-95% |

| Yield of 3'-phosphitylation | 75-90% |

| Purity (HPLC) | ≥98% |

| Purity (³¹P NMR) | ≥98% |

| ³¹P NMR Chemical Shift (δ) | 140-155 ppm |

Application in Oligonucleotide Synthesis

This compound is a key reagent for the synthesis of oligonucleotides containing methyl phosphonate linkages. These linkages are charge-neutral and exhibit enhanced resistance to nuclease degradation, making them valuable for the development of antisense oligonucleotides and other nucleic acid-based therapeutics.

Mechanism of Incorporation

The incorporation of the methyl phosphonamidite into a growing oligonucleotide chain occurs via a standard phosphoramidite coupling cycle on an automated DNA synthesizer. The key steps are:

-

Detritylation: Removal of the 5'-DMTr group from the solid-supported oligonucleotide.

-

Coupling: Activation of the methyl phosphonamidite and its reaction with the free 5'-hydroxyl of the growing chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the newly formed phosphite triester linkage to a stable phosphate triester.

The use of a methyl phosphonamidite in place of a standard cyanoethyl phosphoramidite results in the formation of a methyl phosphonate internucleotide linkage.

Experimental Workflow in Automated Synthesis

The following diagram illustrates the role of this compound in the automated synthesis of a modified oligonucleotide.

Caption: Incorporation of this compound in oligonucleotide synthesis.

Conclusion

This compound is an essential reagent for the synthesis of oligonucleotides with modified backbones. Its well-defined chemical structure and the robust synthetic protocols for its preparation enable the reliable production of high-purity material. The incorporation of this phosphonamidite into oligonucleotides imparts nuclease resistance, a critical property for the development of next-generation nucleic acid-based therapeutics and diagnostics. This guide provides the foundational knowledge for researchers and developers working in this exciting field.

The Core Properties of Methylphosphonate DNA: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Methylphosphonate DNA, a modification where a non-bridging oxygen in the phosphate backbone is replaced by a methyl group, represents a significant class of nucleic acid analogs. This alteration confers unique physicochemical and biological properties, making it a valuable tool in research and a potential candidate for therapeutic applications. This in-depth technical guide provides a comprehensive overview of the core properties of methylphosphonate DNA, including its synthesis, hybridization characteristics, nuclease resistance, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this important molecule.

Synthesis of Methylphosphonate Oligonucleotides

The synthesis of oligonucleotides containing methylphosphonate linkages is typically achieved through automated solid-phase synthesis using methyl phosphonamidite building blocks.[1] This method is analogous to the standard phosphoramidite chemistry used for unmodified DNA synthesis.[2]

Automated Solid-Phase Synthesis Workflow

The synthesis cycle for incorporating a methylphosphonamidite monomer onto a growing oligonucleotide chain on a solid support involves four main steps: detritylation, coupling, capping, and oxidation.

Caption: Automated synthesis cycle for methylphosphonate DNA.

Experimental Protocol: Automated Synthesis

Instrument: Applied Biosystems 392/394 DNA Synthesizer[3][4]

Reagents:

-

Methyl phosphonamidites (dA, dC, dG, dT) dissolved in anhydrous acetonitrile (or THF for dG)

-

Activator: Tetrazole in anhydrous acetonitrile

-

Capping Reagents: Acetic anhydride and 1-methylimidazole

-

Oxidizer: Iodine solution

-

Deblocking Agent: Trichloroacetic acid in dichloromethane

-

Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside

Protocol:

-

Preparation: Dissolve methyl phosphonamidites and other reagents to the manufacturer's recommended concentrations. Install reagent bottles on the synthesizer.

-

Synthesis Cycle: Program the synthesizer to perform the standard synthesis cycle with the following modifications:

-

Coupling: Extend the coupling time to at least 90 seconds to ensure efficient reaction of the methyl phosphonamidite.

-

-

Cleavage and Deprotection:

-

After synthesis, treat the solid support with a solution of concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

-

Transfer the ammonium hydroxide solution containing the oligonucleotide to a sealed vial.

-

Heat the vial at 55°C for 8-12 hours to remove the base protecting groups.

-

-

Purification: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Purification

System: Agilent or Waters HPLC system with a C18 column[5][6]

Buffers:

-

Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0

-

Buffer B: 0.1 M TEAA in 50% acetonitrile/water

Protocol:

-

Sample Preparation: Dissolve the crude oligonucleotide in Buffer A.

-

Chromatography:

-

Equilibrate the C18 column with a low percentage of Buffer B.

-

Inject the sample onto the column.

-

Elute the oligonucleotide using a linear gradient of Buffer B (e.g., 5% to 50% over 30 minutes).

-

Monitor the elution profile at 260 nm.

-

-

Fraction Collection: Collect the major peak corresponding to the full-length product.

-

Desalting: Desalt the purified oligonucleotide using a desalting column or by ethanol precipitation.

Hybridization Properties

The methylphosphonate modification, being neutral and chiral, significantly influences the hybridization of the oligonucleotide to its complementary strand.

Melting Temperature (Tm)

The melting temperature (Tm), the temperature at which 50% of the duplex DNA dissociates, is a key indicator of duplex stability.[7] The introduction of methylphosphonate linkages generally leads to a decrease in the Tm of DNA duplexes compared to their unmodified counterparts.[8] This destabilization is attributed to the removal of the negative charge and alterations in the backbone conformation.

The stereochemistry at the phosphorus center is a critical determinant of duplex stability. Oligonucleotides with a uniform Rp configuration at the methylphosphonate linkages form more stable duplexes than those with the Sp configuration or a random mixture of diastereomers.[9][10]

| Oligonucleotide Sequence (Self-Complementary) | Modification | Tm (°C) |

| d(GGAATTCC) | Unmodified | 53.5 |

| d(G-mp-GAATTCC) | Rp-methylphosphonate | ~53 |

| d(G-mp-GAATTCC) | Sp-methylphosphonate | ~48 |

| d(TAATTAATTAATTA) | Unmodified | 45.1 |

| d(TAATTAATTAATTA) | 13 Phosphorothioate linkages | 33.9 |

| d(TAATTAATTAATTA) | 13 Methylphosphonate linkages (mixed isomers) | < 25 |

| 15-mer (mixed sequence) | Unmodified (DNA:RNA hybrid) | 60.8 |

| 15-mer (mixed sequence) | All-methylphosphonate (mixed isomers, DNA:RNA hybrid) | 34.3 |

| 15-mer (mixed sequence) | Alternating Rp-methylphosphonate/phosphodiester (DNA:RNA hybrid) | 55.1 |

Data compiled from multiple sources.[8][9][11] Exact Tm values are sequence and buffer dependent.

Experimental Protocol: UV Thermal Melting Analysis

Instrument: UV-Vis spectrophotometer with a temperature-controlled cuvette holder[12][13]

Reagents:

-

Purified oligonucleotide and its complement

-

Melting Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0

Protocol:

-

Sample Preparation: Anneal the oligonucleotide and its complement by mixing equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature. The final duplex concentration should be between 1-5 µM.

-

Measurement:

-

Place the sample in a quartz cuvette in the spectrophotometer.

-

Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).[9]

-

-

Data Analysis:

-

Plot absorbance versus temperature to obtain a melting curve.

-

The Tm is determined as the temperature at the maximum of the first derivative of the melting curve.

-

Nuclease Resistance

A key advantage of methylphosphonate DNA is its significant resistance to degradation by nucleases, which is attributed to the uncharged and sterically hindered backbone.[14] This property is crucial for in vivo applications where oligonucleotides are exposed to a variety of exonucleases and endonucleases.

| Oligonucleotide Modification | Nuclease | Relative Resistance | Half-life |

| Unmodified DNA | 3'-Exonucleases (e.g., snake venom phosphodiesterase) | Low | Minutes |

| Phosphorothioate DNA | 3'-Exonucleases | High | Hours |

| Methylphosphonate DNA | 3'-Exonucleases | Very High | >24 hours |

| Unmodified DNA | Endonucleases (e.g., S1 nuclease) | Low | Minutes |

| Methylphosphonate DNA | Endonucleases | High | Hours |

Data is a qualitative and quantitative summary from multiple sources.[15][16]

Experimental Protocol: Nuclease Digestion Assay (3'-Exonuclease)

Enzyme: Snake Venom Phosphodiesterase (SVPD)

Reagents:

-

5'-end labeled (e.g., with ³²P) oligonucleotide

-

SVPD enzyme and reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

-

Stop Solution: 0.5 M EDTA

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the labeled oligonucleotide, reaction buffer, and SVPD.

-

Incubation: Incubate the reaction at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: Stop the reaction in each aliquot by adding the stop solution.

-

Analysis: Analyze the digestion products by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography. The disappearance of the full-length oligonucleotide band over time indicates the rate of degradation.

Experimental Protocol: Nuclease Digestion Assay (Endonuclease)

Enzyme: S1 Nuclease

Reagents:

-

Oligonucleotide

-

S1 Nuclease and reaction buffer (e.g., 30 mM Sodium Acetate, pH 4.6, 50 mM NaCl, 1 mM ZnSO₄)

-

Stop Solution: 0.5 M EDTA

Protocol:

-

Reaction Setup: Combine the oligonucleotide, S1 nuclease buffer, and S1 nuclease.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Quenching: Stop the reaction with the stop solution.

-

Analysis: Analyze the products by HPLC or PAGE to determine the extent of degradation.

Cellular Uptake and Antisense Mechanisms

The uncharged nature of the methylphosphonate backbone facilitates its passive diffusion across cell membranes to some extent, but the primary mechanism of cellular uptake is endocytosis.[11]

Cellular Uptake Pathway

Caption: Cellular uptake of methylphosphonate DNA via endocytosis.

Antisense Mechanisms of Action

Once inside the cell, methylphosphonate oligonucleotides can modulate gene expression through two primary antisense mechanisms: steric hindrance and RNase H-mediated degradation of the target mRNA.

Fully modified methylphosphonate oligonucleotides typically act via a steric hindrance mechanism. By binding to the target mRNA, they can physically block the ribosome from translating the mRNA into a protein or interfere with splicing processes.

Caption: Antisense mechanism by steric hindrance.

While fully methylphosphonate-modified oligonucleotides do not typically activate RNase H, chimeric oligonucleotides, often referred to as "gapmers," can. These constructs contain a central region of DNA or phosphorothioate DNA flanked by methylphosphonate-modified wings. The central "gap" forms a substrate for RNase H upon hybridization to the target RNA, leading to its cleavage.[15]

Caption: RNase H activation by a methylphosphonate gapmer.

Conclusion

Methylphosphonate DNA possesses a unique combination of properties, including nuclease resistance and the ability to enter cells, that make it a valuable tool for researchers and drug developers. Understanding its synthesis, hybridization characteristics, and mechanisms of action is crucial for its effective application. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful implementation of methylphosphonate DNA in a variety of research and therapeutic contexts. Further research into chirally pure methylphosphonate oligonucleotides and novel delivery strategies will continue to expand the potential of this important class of nucleic acid analogs.

References

- 1. Catalytic Mechanism of RNA Backbone Cleavage by Ribonuclease H from QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. labcluster.com [labcluster.com]

- 6. Oligodeoxyribonucleoside methylphosphonates. NMR and UV spectroscopic studies of Rp-Rp and Sp-Sp methylphosphonate (Me) modified duplexes of (d[GGAATTCC])2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oligodeoxyribonucleoside methylphosphonates. NMR and UV spectroscopic studies of Rp-Rp and Sp-Sp methylphosphonate (Me) modified duplexes of (d[GGAATTCC])2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. Methyl Phosphonate dA Oligo Modifications from Gene Link [genelink.com]

- 10. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Receptor-mediated endocytosis of phosphodiester oligonucleotides in the HepG2 cell line: evidence for non-conventional intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The catalytic mechanism, metal dependence, substrate specificity, and biodiversity of ribonuclease H [frontiersin.org]

An In-depth Technical Guide to Non-Bridging Oxygen Modifications in DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction: The DNA Phosphodiester Backbone

The backbone of deoxyribonucleic acid (DNA) is a polymer of repeating sugar-phosphate units. Each phosphate group connects the 5' carbon of one deoxyribose sugar to the 3' carbon of the next. Within this phosphodiester linkage, two types of oxygen atoms exist: bridging oxygens , which form the sugar-phosphate-sugar chain, and non-bridging oxygens (NBOs) , which are bonded only to the phosphorus atom and are not part of the primary backbone chain. Under physiological conditions, these NBOs are deprotonated, conferring a polyanionic nature to the DNA molecule. This negative charge is crucial for DNA's structure and its interaction with proteins, but it also renders the molecule susceptible to degradation by cellular enzymes called nucleases.

Modification of these non-bridging oxygens is a cornerstone of nucleic acid chemistry, particularly in the development of therapeutic oligonucleotides. By replacing one of the NBOs with other chemical groups, researchers can dramatically alter the properties of DNA, leading to enhanced stability, modified protein interactions, and novel therapeutic applications. This guide provides a detailed overview of the most significant NBO modifications, their synthesis, properties, and the experimental protocols used for their characterization.

Major Classes of Non-Bridging Oxygen Modifications

The substitution of a non-bridging oxygen atom introduces a chiral center at the phosphorus atom, resulting in two diastereomers: the Rp and Sp isomers.[1] This stereochemistry can have profound effects on the biological activity and physical properties of the modified DNA.[2][3]

Phosphorothioates (PS)

Phosphorothioates are the most widely used NBO modification, where a sulfur atom replaces a non-bridging oxygen.[4] This change maintains the negative charge of the backbone while significantly increasing resistance to nuclease degradation.[4][5][6]

-

Properties : PS-modified oligonucleotides (PS-oligos) are substantially more stable against hydrolysis by nucleases, which is a critical property for in vivo applications like antisense therapy.[4][7] However, the modification can slightly destabilize the DNA duplex, reducing the melting temperature (Tm) by approximately 1-3°C per modification.[8] The chirality at the phosphorus center influences biological activity; for instance, the Sp isomer often shows greater nuclease resistance, while the Rp isomer may be preferred by enzymes like RNase H.[2][3]

-

Applications : PS-oligos are the backbone of many antisense therapeutic drugs.[9] Their mechanism often involves binding to a target mRNA, forming an RNA/DNA heteroduplex that is a substrate for RNase H, an enzyme that cleaves the RNA strand and inhibits protein expression.[7][9]

Methylphosphonates (MeP)

In methylphosphonates, a non-charged methyl group replaces a non-bridging oxygen.[10] This modification neutralizes the negative charge of the backbone at the site of modification.

-

Properties : The absence of a charge enhances the ability of these oligonucleotides to cross cell membranes.[10] Methylphosphonate linkages are highly resistant to nuclease degradation.[10][11] However, the introduction of a methyl group can significantly impact duplex stability, and the chirality has a pronounced effect on hybridization ability.[12][13] Duplexes containing MeP modifications are generally not substrates for RNase H.[11]

-

Applications : Primarily used in research as antisense and antigene agents to sterically block translation or transcription.[12][13]

Boranophosphates (BP)

Boranophosphates are isoelectronic and isosteric mimics of the natural phosphate group, where a borane group (-BH3) replaces a non-bridging oxygen.[14][15]

-

Properties : This modification retains the negative charge and geometry of the natural backbone.[15] Boranophosphate DNA exhibits increased lipophilicity and high resistance to both endo- and exonucleases.[14][15] Importantly, DNA fully substituted with boranophosphate linkages can form hybrids with RNA that activate RNase H.[14] Like other NBO modifications, BP linkages are chiral, and their stereochemistry affects properties like nuclease resistance and RNase H activation.[16]

-

Applications : Their ability to mimic natural DNA while resisting degradation makes them promising candidates for antisense therapy, RNAi, gene therapy, and as probes for studying enzyme mechanisms.[14][17]

Phosphoroselenoates (PSe)

A more exotic modification, phosphoroselenoates involve the replacement of an NBO with a selenium atom.[18]

-

Properties : PSe-modified DNA shows diminished hybridization capability compared to natural and phosphorothioate DNA.[19] However, they offer nuclease resistance and have unique properties useful for structural biology.[20][21] The selenium atom can be used for X-ray crystallography via multi-wavelength anomalous dispersion (MAD) phasing.[21]

-

Applications : Primarily used in structural biology to determine the three-dimensional structures of nucleic acids.[21][22] They also have potential as antisense agents, though they have shown higher toxicity compared to phosphorothioates.[19]

Quantitative Data Summary

The following tables summarize key quantitative properties of DNA oligonucleotides featuring NBO modifications.

Table 1: Comparison of NBO Modification Properties

| Modification | Charge | Nuclease Resistance | RNase H Activity | Duplex Stability (Tm) | Key Feature |

| Phosphodiester (PO) | Negative | Low | Yes | Baseline | Natural Backbone |

| Phosphorothioate (PS) | Negative | High[4] | Yes[23] | Slightly Decreased[8] | Gold standard for ASOs |

| Methylphosphonate (MeP) | Neutral | Very High[10][24] | No[11] | Decreased[12] | Enhanced cellular uptake |

| Boranophosphate (BP) | Negative | Very High[14][15] | Yes (Stereo-dependent)[14][16] | Similar to PO | Isoelectronic/isosteric mimic |

| Phosphoroselenoate (PSe) | Negative | High[20][21] | Yes | Decreased[19] | Useful for X-ray crystallography |

Table 2: Stereoisomer (Rp vs. Sp) Effects on Phosphorothioate DNA

| Property | Rp Isomer | Sp Isomer | Reference |

| Nuclease Stability | Lower | Higher | [2][3] |

| RNase H Cleavage | Preferred Substrate | Poor Substrate | [3][25] |

| Duplex Stability (Tm) | Generally higher than Sp | Generally lower than Rp | [3] |

| Immunostimulation (CpG) | Favored for early activation | Improved stability | [2] |

Diagrams of Workflows and Pathways

Workflow for Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

The diagram below illustrates the key steps in the automated solid-phase synthesis of a phosphorothioate oligonucleotide using the phosphoramidite method, the most common technique.[9][26]

Mechanism of RNase H-Mediated Gene Silencing by an Antisense Oligonucleotide (ASO)

This diagram shows the pathway by which a gapmer ASO, typically containing phosphorothioate modifications, leads to the degradation of a target mRNA molecule.

Detailed Experimental Protocols

Protocol: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

This protocol outlines the automated synthesis of PS-oligos using phosphoramidite chemistry on a standard DNA synthesizer.[27][28]

Materials:

-

DNA synthesizer (e.g., ABI 394, Expedite 8909).

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

5'-DMT-protected deoxynucleoside phosphoramidites.

-

Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or similar.

-

Sulfurizing reagent: 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) or PADS in acetonitrile/pyridine.[28][29]

-

Capping Reagents: Acetic anhydride (Cap A) and N-methylimidazole (Cap B).

-

Oxidizer (for phosphodiester linkages, if any): Iodine/water/pyridine.

-

Deblocking Reagent: Trichloroacetic acid (TCA) in dichloromethane.

-

Cleavage/Deprotection Reagent: Concentrated ammonium hydroxide.

-

Purification: HPLC system with a reverse-phase column.

Procedure:

-

Synthesizer Setup : Load all reagents, phosphoramidites, and the CPG column onto the automated synthesizer. Program the desired sequence and specify phosphorothioate linkages for all or selected positions.

-

Synthesis Cycle (automated) : The synthesizer performs the following steps for each nucleotide addition: a. Deblocking/Detritylation : The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the TCA solution to expose the 5'-hydroxyl group. b. Coupling : The next phosphoramidite monomer is activated by the tetrazole solution and coupled to the free 5'-hydroxyl group. c. Sulfurization : The newly formed phosphite triester linkage is converted to a more stable phosphorothioate triester by flushing the column with the sulfurizing reagent. This step replaces the standard oxidation step.[28] d. Capping : Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

-

Chain Elongation : The cycle is repeated until the full-length oligonucleotide is synthesized.

-

Cleavage and Deprotection : After the final cycle, the CPG support is transferred to a vial. Concentrated ammonium hydroxide is added, and the vial is sealed and heated (e.g., 55°C for 8-12 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.

-

Purification : The crude oligonucleotide solution is filtered, dried, and reconstituted in an appropriate buffer. Purification is performed by reverse-phase HPLC to separate the full-length product from shorter sequences and other impurities.

-

Quantification and Analysis : The purified PS-oligo is quantified by UV absorbance at 260 nm. Purity and identity can be confirmed by mass spectrometry.

Protocol: Nuclease Resistance Assay

This assay compares the stability of NBO-modified oligonucleotides to unmodified DNA in the presence of exonucleases.

Materials:

-

NBO-modified and unmodified control oligonucleotides (5'-labeled with a fluorescent dye, e.g., FAM).

-

Exonuclease: Snake venom phosphodiesterase (SVPDE, a 3'-exonuclease) or Exonuclease III (a 3' dsDNA exonuclease).[1][16]

-

Reaction Buffer (specific to the nuclease).

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system.

-

Fluorescence imager.

Procedure:

-

Reaction Setup : In separate microcentrifuge tubes, prepare reaction mixtures containing the nuclease buffer, a specific concentration of the labeled oligonucleotide (e.g., 1 µM), and water.

-

Initiate Digestion : Add the exonuclease (e.g., SVPDE) to each tube to start the reaction. A no-enzyme control should be included.

-

Time-Course Sampling : Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C). At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each reaction and immediately quench it by adding it to a tube containing a denaturing loading buffer (e.g., formamide with EDTA) and placing it on ice.

-

Gel Electrophoresis : Once all time points are collected, heat the samples (e.g., 95°C for 5 minutes) and load them onto a high-resolution denaturing polyacrylamide gel.

-

Visualization : After electrophoresis, visualize the gel using a fluorescence imager. The full-length, undigested oligonucleotide will appear as a single band. Degraded fragments will appear as a ladder of smaller bands.

-

Analysis : Compare the rate of disappearance of the full-length band for the modified versus the unmodified oligonucleotides. Nuclease-resistant oligonucleotides will show a much slower degradation rate, with the full-length band persisting for longer times.[24]

Protocol: Melting Temperature (Tm) Analysis

This protocol determines the thermal stability of a DNA duplex containing NBO modifications.[30]

Materials:

-

NBO-modified oligonucleotide and its complementary DNA or RNA strand.

-

UV-Vis spectrophotometer equipped with a temperature controller (peltier).

-

Quartz cuvettes.

-

Annealing Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

Procedure:

-

Sample Preparation : Dissolve the modified oligonucleotide and its complementary strand in the annealing buffer to a final equimolar concentration (e.g., 2 µM each).

-

Annealing : Heat the solution to 95°C for 5 minutes to ensure all strands are dissociated. Then, allow the solution to cool slowly to room temperature over several hours to facilitate proper duplex formation.

-

Spectrophotometer Setup : Place the annealed sample in a quartz cuvette inside the spectrophotometer. Set the instrument to monitor absorbance at 260 nm.

-

Melting Curve Acquisition : Program the temperature controller to increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 95°C) at a slow, constant rate (e.g., 0.5°C per minute). Record the absorbance at 260 nm at regular temperature intervals.

-

Data Analysis : Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal, showing a sharp increase in absorbance as the duplex denatures (melts) into single strands (the hyperchromic effect).

-

Tm Determination : The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is determined by finding the maximum of the first derivative of the melting curve.[31] Compare the Tm of the modified duplex to an identical duplex with a natural phosphodiester backbone.

Conclusion and Future Outlook

Non-bridging oxygen modifications are indispensable tools in the field of nucleic acid research and therapeutics. From the nuclease resistance conferred by phosphorothioates to the unique structural applications of phosphoroselenoates, these chemical alterations allow scientists to fine-tune the properties of DNA for specific applications. The interplay between charge, stereochemistry, and biological function is complex and continues to be an active area of research. As synthesis methods become more refined, particularly for stereocontrolled synthesis, we can expect the development of next-generation oligonucleotides with enhanced efficacy and safety profiles, further expanding the therapeutic potential of DNA-based drugs.

References

- 1. neb.com [neb.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorothioate nucleic acid - Wikipedia [en.wikipedia.org]

- 5. neb.com [neb.com]

- 6. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of phosphorothioate oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorothioate DNA Synthesis Modification [biosyn.com]

- 9. benchchem.com [benchchem.com]

- 10. methyl-phosphonate oligo synthesis [biosyn.com]

- 11. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure of hybrid backbone methylphosphonate DNA heteroduplexes: effect of R and S stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Reading, writing, and modulating genetic information with boranophosphate mimics of nucleotides, DNA, and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cccc.uochb.cas.cz [cccc.uochb.cas.cz]

- 16. pubs.acs.org [pubs.acs.org]

- 17. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 18. An organometallic route to oligonucleotides containing phosphoroselenoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phosphoroselenoate oligodeoxynucleotides: synthesis, physico-chemical characterization, anti-sense inhibitory properties and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 21. Enzymatic synthesis of phosphoroselenoate DNA using thymidine 5'-(alpha-P-seleno)triphosphate and DNA polymerase for X-ray crystallography via MAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Phosphorothioate oligonucleotides block reverse transcription by the Rnase H activity associated with the HIV-1 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. synoligo.com [synoligo.com]

- 25. Control of phosphorothioate stereochemistry substantially increases the efficacy of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development of Phosphorothioate DNA and DNA Thioaptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. academic.oup.com [academic.oup.com]

- 29. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]

- 31. Frontiers | Modelling the melting of DNA oligomers with non-inert dangling ends [frontiersin.org]

The Isobutyryl Group in dG Phosphoramidite: A Technical Guide to its Role in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the production of custom DNA and RNA sequences for a vast array of applications, from diagnostics and therapeutics to synthetic biology. The success of this synthesis hinges on a carefully orchestrated series of chemical reactions, where protecting groups play a pivotal role in ensuring the fidelity and yield of the final product. Among these, the choice of protecting group for the exocyclic amine of deoxyguanosine (dG) is of critical importance. This technical guide provides an in-depth examination of the role of the isobutyryl (iBu) protecting group in dG phosphoramidite, a workhorse in solid-phase oligonucleotide synthesis.

The Core Function of the Isobutyryl Protecting Group

During solid-phase oligonucleotide synthesis, the primary function of the isobutyryl group on the N2 position of the guanine base is to prevent unwanted side reactions at this nucleophilic site. The exocyclic amine of guanine is reactive and, if left unprotected, could interfere with the phosphoramidite coupling chemistry, leading to branched oligonucleotides and other impurities. The isobutyryl group, as a robust acyl protecting group, effectively "caps" this amine, rendering it inert to the chemical conditions of the synthesis cycle.

Data Presentation: A Comparative Overview

The selection of a protecting group is a balance between stability during synthesis and ease of removal (deprotection) afterward. The isobutyryl group is known for its stability, which contrasts with other commonly used protecting groups like dimethylformamidine (dmf).

| Protecting Group | Structure | Deprotection Conditions (Ammonium Hydroxide) | Deprotection Time (Ammonium Hydroxide, 55 °C) | Key Characteristics |

| Isobutyryl (iBu) | Acyl | Concentrated NH₄OH, 55-80 °C | 8-16 hours | High stability during synthesis; slower deprotection.[1] |

| Dimethylformamidine (dmf) | Formamidine | Concentrated NH₄OH, 55 °C or Room Temp. | ~2 hours (approx. 4x faster than iBu)[2] | "Fast deprotection"; ideal for sensitive oligonucleotides. |

| Acetyl (Ac) | Acyl | Concentrated NH₄OH, 55 °C | 10 minutes with AMA (Ammonium hydroxide/Methylamine) | Can be used in "UltraFAST" deprotection protocols. |

| Phenoxyacetyl (Pac) | Acyl | 0.05 M K₂CO₃ in Methanol; NH₄OH | 4 hours (K₂CO₃/MeOH, RT); 2 hours (NH₄OH, RT) | "UltraMILD"; for highly sensitive modifications. |

Note: Deprotection times are approximate and can vary based on the specific oligonucleotide sequence, length, and other modifications.

While direct comparative data on coupling efficiencies is not extensively published, both isobutyryl and dmf-protected dG phosphoramidites are expected to have high coupling efficiencies, typically exceeding 99%, when used under optimal, anhydrous conditions.[3]

Experimental Protocols

Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-CE Phosphoramidite

The synthesis of the isobutyryl-protected dG phosphoramidite is a multi-step process requiring careful control of reaction conditions.

Step 1: Protection of the 3' and 5' Hydroxyl Groups N2-isobutyryl-2'-deoxyguanosine is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in dry dimethylformamide (DMF) to yield 3',5'-O-Bis(tert-butyldimethylsilyl)-N2-isobutyryl-2'-deoxyguanosine. This protects the hydroxyl groups from participating in subsequent reactions.

Step 2: Selective Deprotection of the 5'-Hydroxyl Group The 3',5'-O-bis(TBDMS) protected intermediate is then treated with a fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF) in tetrahydrofuran (THF), to selectively remove the silyl protecting groups.

Step 3: 5'-Hydroxyl Protection with DMT The resulting diol is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine. This selectively protects the primary 5'-hydroxyl group, yielding 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine.

Step 4: Phosphitylation of the 3'-Hydroxyl Group Finally, the 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, in anhydrous dichloromethane or acetonitrile. This introduces the reactive phosphoramidite moiety, yielding the final product: 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

Solid-Phase Oligonucleotide Synthesis Cycle

The isobutyryl-dG phosphoramidite is incorporated into the growing oligonucleotide chain through a four-step cycle on a solid support.

-

Detritylation: The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a solution of a weak acid, typically trichloroacetic acid (TCA) in dichloromethane.

-

Coupling: The isobutyryl-dG phosphoramidite, activated by a catalyst such as tetrazole or a derivative, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutations in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and pyridine.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Deprotection and Cleavage

Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Cleavage from Support and Phosphate Deprotection: The succinyl linker attaching the oligonucleotide to the solid support is cleaved, and the cyanoethyl groups on the phosphate backbone are removed by β-elimination. This is typically achieved by treatment with concentrated ammonium hydroxide.

-

Base Deprotection: The isobutyryl groups on the guanine bases (along with other base protecting groups) are removed by hydrolysis. For the isobutyryl group, this requires heating in concentrated ammonium hydroxide (e.g., 55°C for 8-16 hours).

Mandatory Visualizations

References

The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the DMTr Group's Function

For Researchers, Scientists, and Drug Development Professionals

In the precise world of automated solid-phase oligonucleotide synthesis, the dimethoxytrityl (DMTr) group stands as a critical guardian, ensuring the fidelity and efficiency of constructing DNA and RNA chains. This acid-labile protecting group for the 5'-hydroxyl function of nucleosides is fundamental to the phosphoramidite method, the gold standard in nucleic acid synthesis. Its strategic application and removal govern the stepwise addition of nucleotide monomers, while also providing a real-time quantitative measure of synthesis efficiency. This guide delves into the core functions of the DMTr group, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Functions of the DMTr Group

The primary role of the DMTr group is to protect the 5'-hydroxyl of the nucleoside phosphoramidite and the growing oligonucleotide chain. This protection is essential to prevent undesirable side reactions, such as self-coupling of phosphoramidites, during the synthesis cycle. The bulky nature of the DMTr group also contributes to the solubility of the protected nucleosides in the organic solvents used in synthesis.

A key feature of the DMTr group is its stability under the basic or neutral conditions of the coupling, capping, and oxidation steps, yet its rapid and quantitative cleavage under mild acidic conditions. This selective lability is the cornerstone of its utility in the iterative process of oligonucleotide synthesis.

The Oligonucleotide Synthesis Cycle: A DMTr-Guided Process

Solid-phase oligonucleotide synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMTr group plays a pivotal role in the first and most critical step of each cycle: detritylation.

-

Detritylation (Deblocking): The synthesis cycle begins with the removal of the 5'-DMTr protecting group from the nucleoside bound to the solid support. This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM) or toluene.[1][2][3] The removal of the DMTr group exposes a free 5'-hydroxyl group, which is then available to react with the next incoming phosphoramidite.

-

Coupling: The next phosphoramidite monomer, with its 5'-hydroxyl group protected by a DMTr group, is activated by a catalyst (e.g., tetrazole) and added to the reaction column. The activated phosphoramidite then couples with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[1][2]

-

Capping: To prevent the elongation of any chains that failed to undergo coupling in the previous step ("failure sequences"), a capping step is performed. Unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole.[1][2][4] This renders them unreactive in subsequent coupling cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine.[1][5]

This four-step cycle is repeated for each nucleotide to be added to the sequence. The final oligonucleotide is then cleaved from the solid support and all remaining protecting groups are removed.

Quantitative Analysis: The DMTr Cation as a Reporter

One of the most significant advantages of using the DMTr group is the ability to monitor the efficiency of each coupling step in real-time. The DMTr cation (DMTr⁺), cleaved during the detritylation step, is a stable, bright orange-colored species that strongly absorbs light in the visible spectrum, with a maximum absorbance typically around 495-504 nm.[5]

By measuring the absorbance of the DMTr cation released at each cycle, the stepwise coupling efficiency can be calculated. This is a critical quality control measure in oligonucleotide synthesis, as even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product, especially for long oligonucleotides.

Data Presentation

Table 1: Molar Extinction Coefficient of DMTr Cation

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Acid Conditions |

| 495 | 71,700 | Trichloroacetic acid in dichloromethane[5] |

| 498 | 70,000 | Perchloric acid[6] |

| 500 | Not specified, but a major peak is noted | p-toluenesulfonic acid monohydrate in anhydrous acetonitrile[7] |

| 504 | Not specified, but absorbance decay is measured | Not specified[8] |

| 510 | Not specified, but noted as a global extinction maximum | 10% Dichloroacetic acid in toluene[9] |

Table 2: Impact of Stepwise Coupling Efficiency on Overall Yield of Full-Length Oligonucleotide

| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20-mer | 66.8% | 81.8% | 90.5% |

| 50-mer | 36.4% | 60.5% | 77.9% |

| 100-mer | 13.3% | 36.6% | 60.6% |

| 150-mer | 4.8% | 22.0% | 47.1% |

Data in this table is calculated based on the formula: Yield = (Coupling Efficiency)^(Number of couplings)

Table 3: Comparison of Deblocking Agents

| Deblocking Agent | Typical Concentration | Advantages | Disadvantages |

| Trichloroacetic Acid (TCA) | 3% in DCM | Faster detritylation reaction.[3] | Stronger acid, can lead to higher rates of depurination, especially for sensitive nucleosides.[10][11] |

| Dichloroacetic Acid (DCA) | 3-10% in DCM or Toluene | Milder acid, results in lower levels of depurination, leading to better yields for long or sensitive oligonucleotides.[3][10][11] | Slower detritylation reaction, may require longer reaction times or higher concentrations.[10] |

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the general steps performed by an automated DNA/RNA synthesizer.

-

Detritylation:

-

Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

-

Procedure: The solid support is washed with the deblocking solution for a specified time (e.g., 60-120 seconds) to remove the 5'-DMTr group. The effluent containing the DMTr cation is collected for absorbance measurement. The support is then washed with anhydrous acetonitrile to remove residual acid.

-

-

Coupling:

-

Reagents:

-

0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.

-

0.25-0.45 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)) in anhydrous acetonitrile.

-

-

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The coupling reaction is allowed to proceed for a set time (e.g., 30-180 seconds). The support is then washed with acetonitrile.

-

-

Capping:

-

Reagents:

-

Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine or lutidine.

-

Capping Reagent B: 16% N-Methylimidazole in THF.

-

-

Procedure: Capping reagents A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The reaction time is typically 30-60 seconds. The support is then washed with acetonitrile.

-

-

Oxidation:

-

Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.

-

Procedure: The oxidizing solution is passed through the column to convert the phosphite triester to a stable phosphate triester. The reaction time is typically 30-60 seconds. The support is then washed with acetonitrile.

-

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Protocol 2: Spectrophotometric Quantification of DMTr Cation for Coupling Efficiency Calculation

-

Sample Collection: During the detritylation step of each synthesis cycle, the acidic effluent containing the cleaved DMTr cation is collected into a vial.

-

Sample Preparation: The collected solution is diluted with a suitable acidic solvent (e.g., 0.1 M p-toluenesulfonic acid in acetonitrile) to a final volume that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.5 AU).

-

Spectrophotometric Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance for the DMTr cation (e.g., 498 nm) using a UV-Vis spectrophotometer. The acidic solvent used for dilution should be used as the blank.

-

Calculation of Stepwise Coupling Efficiency:

-

The amount of DMTr cation released at each step is calculated using the Beer-Lambert law: Amount (moles) = Absorbance / (ε * l), where ε is the molar extinction coefficient of the DMTr cation and l is the path length of the cuvette (typically 1 cm).

-

The stepwise coupling efficiency (%) is calculated by comparing the amount of DMTr released in the current cycle to the amount released in the previous cycle: Efficiency (%) = (Amount_current / Amount_previous) * 100.

-

The average coupling efficiency is calculated over the entire synthesis.

-

Protocol 3: Post-Synthesis Manual Detritylation

This protocol is for removing the final 5'-DMTr group after the oligonucleotide has been cleaved from the solid support and purified with the "trityl-on" method.

-

Dissolution: Dissolve the dried, trityl-on oligonucleotide in 80% aqueous acetic acid.

-

Incubation: Let the solution stand at room temperature for 15-30 minutes.

-

Neutralization and Precipitation: Add a solution of 3 M sodium acetate to neutralize the acid. Then, add cold absolute ethanol to precipitate the detritylated oligonucleotide.

-

Centrifugation: Centrifuge the mixture to pellet the oligonucleotide.

-

Washing and Drying: Carefully decant the supernatant. Wash the pellet with cold ethanol and then dry the detritylated oligonucleotide.

Mandatory Visualizations

Caption: Chemical structure of a DMTr-protected deoxyadenosine phosphoramidite.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Caption: Workflow for detritylation and spectrophotometric quantification.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable tool in the synthesis of oligonucleotides. Its role extends beyond that of a simple protecting group; it is an enabler of process control and quality assurance. A thorough understanding of its chemistry, the factors influencing its removal, and the methods for quantifying its release is paramount for any researcher, scientist, or drug development professional working in the field of nucleic acid therapeutics and diagnostics. By leveraging the unique properties of the DMTr group, high-quality, full-length oligonucleotides can be synthesized with a high degree of confidence and reproducibility.

References

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 2. DNA寡核苷酸合成 [sigmaaldrich.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. biotage.com [biotage.com]

- 5. atdbio.com [atdbio.com]

- 6. data.biotage.co.jp [data.biotage.co.jp]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 9. Loading Determination of DMTr-substituted Resins for Large-scale Oligonucleotide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glenresearch.com [glenresearch.com]

- 11. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental Principles of Methylphosphonamidite Chemistry

An In-Depth Technical Guide to the Core Principles of Methylphosphonamidite Chemistry

This guide provides a comprehensive overview of methylphosphonamidite chemistry, intended for researchers, scientists, and drug development professionals. It covers the fundamental principles, synthesis, and applications of these compounds, with a focus on their use in the development of oligonucleotide-based therapeutics.

Methylphosphonamidites are trivalent phosphorus compounds that serve as essential building blocks for the synthesis of methylphosphonate oligonucleotides. The core of their chemistry lies in the methylphosphonate linkage, where a non-bridging oxygen atom of the natural phosphodiester backbone is replaced by a methyl group. This substitution results in an uncharged internucleoside bond, a critical feature that imparts unique properties to the resulting oligonucleotides, such as enhanced nuclease resistance and improved cellular uptake.

The reactivity of a methylphosphonamidite is centered on its trivalent phosphorus atom, which is susceptible to activation by a weak acid, most commonly tetrazole, during the coupling step of solid-phase oligonucleotide synthesis. This activation facilitates a nucleophilic attack from the 5'-hydroxyl group of a growing oligonucleotide chain, leading to the formation of a methylphosphonite triester intermediate. This intermediate is then oxidized to the stable pentavalent methylphosphonate linkage.

Synthesis of Deoxynucleoside Methylphosphonamidites

The preparation of 3'-O-(N,N-diisopropylamino)methylphosphonamidites of deoxynucleosides is the foundational step for incorporating methylphosphonate linkages into oligonucleotides via automated synthesis.

Experimental Protocol: Synthesis of 3'-O-(N,N-diisopropylamino)methylphosphonamidites of Deoxynucleosides

Materials:

-

Protected deoxynucleoside (e.g., 5'-O-DMT-N-acyl-2'-deoxyribonucleoside)

-

N,N-diisopropylethylamine (DIPEA)

-

Chloro(diisopropylamino)methylphosphine

-

Anhydrous dichloromethane (DCM)

-

Anhydrous acetonitrile

-

Silica gel for column chromatography

Procedure:

-

Dissolve the protected deoxynucleoside in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine to the solution and cool to 0 °C.

-

Slowly add chloro(diisopropylamino)methylphosphine to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., methanol).

-

Extract the product with an organic solvent and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired deoxynucleoside methylphosphonamidite.

Automated Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

Methylphosphonamidites are readily integrated into standard automated solid-phase oligonucleotide synthesis protocols. The synthesis is performed on a solid support, typically controlled pore glass (CPG), and follows a cyclical four-step process for each nucleotide addition.

Experimental Protocol: Automated Solid-Phase Synthesis

Materials:

-

Deoxynucleoside-functionalized CPG support

-

Deoxynucleoside methylphosphonamidite solutions (in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M tetrazole in anhydrous acetonitrile)

-

Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)

-

Oxidizing solution (iodine in THF/water/pyridine)

-

Deblocking solution (3% trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile for washing

Procedure (performed on an automated DNA synthesizer):

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

-

Coupling: The next deoxynucleoside methylphosphonamidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed trivalent methylphosphonite triester linkage is oxidized to the stable pentavalent methylphosphonate linkage using the oxidizing solution.

-

The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Deprotection and Purification

After synthesis, the oligonucleotide is cleaved from the solid support, and the base-protecting groups are removed. A highly efficient one-pot procedure has been developed for this purpose.[1][2][3][4][5]

Experimental Protocol: One-Pot Deprotection

Materials:

-

Oligonucleotide-bound solid support

-

Aqueous ammonia/ethanol/acetonitrile mixture

-

Ethylenediamine

Procedure:

-

Treat the solid support with a mixture of aqueous ammonia, ethanol, and acetonitrile for 30 minutes at room temperature to remove the cyanoethyl protecting groups from the phosphate backbone (if any) and cleave the oligonucleotide from the support.[1][2][4][5]

-

Add ethylenediamine to the solution and incubate for 6 hours at room temperature to remove the protecting groups from the nucleobases.[1][2][4][5]

-

Dilute and neutralize the reaction mixture.

-

The crude deprotected oligonucleotide can then be purified by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

| Deprotection Method | Key Reagents | Reported Yield Improvement | Reference |

| Two-Step Method | 1. Ammonium Hydroxide2. Ethylenediamine | Baseline | [1][4][5] |

| One-Pot Method | Ammonia/Ethanol/Acetonitrile, then Ethylenediamine | Up to 250% | [1][4][5] |

Mechanisms of Action in Drug Development

Methylphosphonate oligonucleotides are primarily utilized as antisense agents to modulate gene expression. They function through two main pathways:

RNase H-Mediated Degradation

In this mechanism, the antisense oligonucleotide binds to its target mRNA. The resulting DNA-RNA hybrid duplex is a substrate for RNase H, an endonuclease that cleaves the RNA strand of the hybrid. This leads to the destruction of the mRNA, thereby preventing protein synthesis. It should be noted that oligonucleotides with a high density of methylphosphonate linkages may show resistance to RNase H cleavage.[6][7]

Steric Blocking of Translation

This non-degradative mechanism involves the methylphosphonate oligonucleotide binding to a critical region of the mRNA, such as the 5' untranslated region (UTR) or the start codon. This binding physically obstructs the assembly or progression of the ribosomal machinery along the mRNA, thereby inhibiting translation initiation or elongation.[8][9][10][11]

Applications in Drug Development

The advantageous properties of methylphosphonate oligonucleotides, including their resistance to nucleases and their ability to enter cells, position them as promising therapeutic agents. Their primary application is in the field of antisense therapy, where they are designed to target the genetic basis of diseases by downregulating the expression of specific proteins. This approach holds potential for the treatment of a wide range of conditions, from viral infections to genetic disorders and various forms of cancer. The ability to rationally design sequences to target virtually any gene makes methylphosphonamidite chemistry a cornerstone of modern drug development.

References

- 1. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of survivin by 2′-O-methyl phosphorothioate-modified steric-blocking antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triple-strand-forming methylphosphonate oligodeoxynucleotides targeted to mRNA efficiently block protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of steric blocking antisense oligonucleotides for the targeted inhibition of junction containing precursor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Stereochemistry of Methylphosphonate Linkages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate linkages, where a non-bridging oxygen in the phosphate backbone of a nucleic acid is replaced by a methyl group, represent a significant modification in the field of oligonucleotide therapeutics and research.[1][2] This substitution introduces a chiral center at the phosphorus atom, leading to the existence of two diastereomers: Rp and Sp.[3][4] The stereochemistry of these linkages profoundly influences the physicochemical and biological properties of the modified oligonucleotides, including their hybridization affinity, nuclease resistance, and ability to elicit cellular responses.[3][5][6] This technical guide provides an in-depth exploration of the stereochemistry of methylphosphonate linkages, covering their synthesis, characterization, and impact on oligonucleotide properties, with a focus on providing practical experimental protocols and quantitative data for researchers in the field.

Data Presentation: Impact of Methylphosphonate Stereochemistry on Oligonucleotide Properties

The stereochemistry at the phosphorus center of a methylphosphonate linkage has a significant and predictable impact on the properties of modified oligonucleotides. The following tables summarize key quantitative data comparing the effects of Rp, Sp, and racemic methylphosphonate modifications.

Table 1: Thermal Stability (Tm) of Duplexes Containing Methylphosphonate Linkages

The melting temperature (Tm) of an oligonucleotide duplex is a critical measure of its thermodynamic stability. The data below, adapted from Reynolds et al. (1996), illustrates the effect of single Rp and Sp methylphosphonate substitutions on the Tm of a DNA:RNA duplex.

| Oligonucleotide Sequence (DNA) | Modification | Complementary RNA Sequence | Tm (°C) | ΔTm per modification (°C) |

| 5'-d(CGC GTT GTC TCG)-3' | Unmodified | 3'-r(GCG CAA CAG AGC)-5' | 55.4 | - |

| 5'-d(CGC GTpMe T GTC TCG)-3' | Rp | 3'-r(GCG CAA CAG AGC)-5' | 54.2 | -1.2 |

| 5'-d(CGC GTpMe T GTC TCG)-3' | Sp | 3'-r(GCG CAA CAG AGC)-5' | 51.8 | -3.6 |

| 5'-d(CGC GTT GTpMe C TCG)-3' | Rp | 3'-r(GCG CAA CAG AGC)-5' | 54.8 | -0.6 |

| 5'-d(CGC GTT GTpMe C TCG)-3' | Sp | 3'-r(GCG CAA CAG AGC)-5' | 52.5 | -2.9 |

Data extracted from Reynolds et al., Nucleic Acids Research, 1996.[5]

Observations:

-

Oligonucleotides containing the Rp methylphosphonate linkage generally form more stable duplexes with complementary RNA than their Sp counterparts.[5]

-

Both Rp and Sp modifications lead to a decrease in thermal stability compared to the unmodified phosphodiester linkage, with the Sp isomer causing a more significant reduction.[6]

Table 2: Nuclease Resistance of Methylphosphonate-Modified Oligonucleotides

Methylphosphonate modifications are known to confer significant resistance to nuclease degradation.[7][8] The table below presents a qualitative and semi-quantitative comparison of the nuclease stability of different backbone modifications.

| Oligonucleotide Backbone | Relative Nuclease Resistance | Half-life in Serum (Qualitative) |

| Phosphodiester (unmodified) | Low | Minutes |

| Racemic Methylphosphonate | High | Hours to Days |

| Rp-Methylphosphonate | High | Hours to Days |

| Sp-Methylphosphonate | Very High | Days |

| Phosphorothioate (Sp) | Very High | Days |

Observations:

-

Methylphosphonate-modified oligonucleotides are substantially more resistant to nuclease degradation than unmodified oligonucleotides.[7][8]

-

The Sp diastereomer of methylphosphonate linkages generally exhibits greater nuclease resistance than the Rp diastereomer.[7]

Experimental Protocols

Stereoselective Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

This protocol outlines the general steps for the automated solid-phase synthesis of oligonucleotides containing stereochemically pure methylphosphonate linkages using methylphosphonamidite building blocks.

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.

-

Stereochemically pure nucleoside-3'-O-methylphosphonamidites (Rp and Sp isomers).

-

Standard DNA synthesis reagents: deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane), activator (e.g., 5-ethylthio-1H-tetrazole), capping solution (e.g., acetic anhydride/N-methylimidazole), and oxidizing solution (e.g., iodine/water/pyridine).

-

Anhydrous acetonitrile.

-

Automated DNA/RNA synthesizer.

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

Procedure:

-

Resin Preparation: The CPG solid support with the initial nucleoside is packed into a synthesis column.

-

Synthesis Cycle: The following steps are repeated for each nucleotide addition: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. b. Coupling: The desired stereochemically pure methylphosphonamidite and activator are delivered to the column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically longer for methylphosphonamidites compared to standard phosphoramidites. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage is oxidized to the stable pentavalent methylphosphonate linkage using the oxidizing solution.

-

Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the nucleobase and phosphate protecting groups are removed by incubation in concentrated ammonium hydroxide.

HPLC Purification of Rp and Sp Diastereomers

This protocol describes the separation of Rp and Sp diastereomers of methylphosphonate-modified oligonucleotides using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude, deprotected oligonucleotide containing a mixture of Rp and Sp methylphosphonate linkages.

-

HPLC system equipped with a UV detector.

-

Reversed-phase HPLC column (e.g., C18).

-

Mobile Phase A: 0.1 M triethylammonium acetate (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

Procedure:

-

Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

-

Chromatography:

-

Equilibrate the column with a low percentage of Mobile Phase B.

-

Inject the sample onto the column.

-

Elute the oligonucleotides using a linear gradient of increasing Mobile Phase B concentration. The Rp diastereomer typically elutes slightly earlier than the Sp diastereomer.

-

Monitor the elution profile at 260 nm.

-

-

Fraction Collection: Collect the separated peaks corresponding to the Rp and Sp diastereomers.

-

Desalting: Desalt the collected fractions using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography) to remove the TEAA buffer.

Stereochemical Assignment using 2D NMR Spectroscopy (ROESY)

This protocol outlines the use of 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine the absolute configuration of methylphosphonate linkages.

Materials:

-

Purified Rp and Sp diastereomers of the methylphosphonate-modified oligonucleotide.

-

NMR spectrometer.

-

D2O for sample dissolution.

Procedure:

-

Sample Preparation: Dissolve the purified oligonucleotide diastereomer in D2O.

-

NMR Data Acquisition:

-

Acquire a 2D ROESY spectrum. Key parameters to optimize include the mixing time and spin-lock field strength.

-

-

Data Analysis:

-

Analyze the cross-peaks between the methyl protons of the methylphosphonate group and the protons of the adjacent sugar rings.

-

For the Sp diastereomer, a nuclear Overhauser effect (NOE) is typically observed between the methylphosphonate protons and the H3' proton of the 5'-adjacent nucleotide and the H2' and/or H2'' protons of the 3'-adjacent nucleotide.

-

For the Rp diastereomer, these NOEs are generally absent or significantly weaker.[1][5]

-

Mandatory Visualizations

Caption: Stereoisomers of a methylphosphonate linkage.

Caption: Workflow for stereoselective synthesis.

Caption: Antisense mechanism of methylphosphonate oligonucleotides.

References

- 1. Diastereomeric dinucleoside-methylphosphonates: determination of configuration with the 2-D NMR ROESY technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclease Resistance Design and Protocols [genelink.com]

- 7. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]

- 8. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5'-DMTr-dG(iBu)-Methyl Phosphonamidite: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a critical building block in the chemical synthesis of therapeutic oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry. The protocol outlines a three-stage process, commencing with the protection of the exocyclic amine of deoxyguanosine, followed by the protection of the 5'-hydroxyl group, and culminating in the phosphitylation at the 3'-hydroxyl position.

Introduction